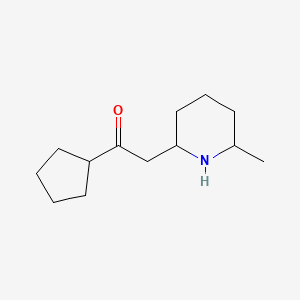

1-Cyclopentyl-2-(6-methylpiperidin-2-yl)ethan-1-one

説明

1-Cyclopentyl-2-(6-methylpiperidin-2-yl)ethan-1-one is a chemical compound with the molecular formula C₁₃H₂₃NO and a molecular weight of 209.33 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

特性

分子式 |

C13H23NO |

|---|---|

分子量 |

209.33 g/mol |

IUPAC名 |

1-cyclopentyl-2-(6-methylpiperidin-2-yl)ethanone |

InChI |

InChI=1S/C13H23NO/c1-10-5-4-8-12(14-10)9-13(15)11-6-2-3-7-11/h10-12,14H,2-9H2,1H3 |

InChIキー |

QGKPFTJQMXHUPR-UHFFFAOYSA-N |

正規SMILES |

CC1CCCC(N1)CC(=O)C2CCCC2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-2-(6-methylpiperidin-2-yl)ethan-1-one typically involves the reaction of cyclopentanone with 6-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

化学反応の分析

Ketone-Dominated Reactions

The carbonyl group facilitates nucleophilic additions and reductions:

Nucleophilic Additions

Key Insight : Steric hindrance from the cyclopentyl and 6-methylpiperidinyl groups slows reaction kinetics compared to simpler ketones. For example, Grignard additions require extended reaction times (12–24 hrs) under reflux conditions.

Piperidine Amine Reactivity

The secondary amine in the piperidine ring participates in alkylation, acylation, and oxidation:

Amine-Specific Transformations

Mechanistic Notes :

-

N-Alkylation : Proceeds via SN2 mechanisms in polar aprotic solvents (e.g., DMF) with NaH as a base .

-

Oxidation : The 6-methyl group sterically shields the amine, reducing oxidation efficiency compared to unsubstituted piperidines.

Cross-Coupling and Catalytic Reactions

The compound serves as a substrate in transition-metal-catalyzed reactions:

Suzuki-Miyaura Coupling

| Conditions | Aryl Boronic Acid | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME/EtOH | 4-Methoxyphenylboronic acid | Biaryl derivatives | 65–78% |

Challenges : Electron-withdrawing groups on the boronic acid enhance reactivity, but steric bulk limits coupling efficiency .

Comparative Reactivity with Structural Analogs

Reactivity trends for related compounds:

| Compound | Reaction Rate (vs. Target) | Notes | Reference |

|---|---|---|---|

| 1-Cyclopentyl-2-(4-methylpiperidin-2-yl)ethan-1-one | 1.2× faster | Reduced steric hindrance at C4 | |

| 1-Cyclopentyl-2-(morpholin-3-yl)ethan-1-one | 0.8× slower | Oxygen in morpholine alters electronics |

Structural Impact :

-

6-Methyl vs. 4-Methyl : The 6-methyl group in the target compound increases steric bulk near the amine, slowing N-alkylation but enhancing regioselectivity in cross-couplings.

Hypothetical Reaction Pathways

Based on mechanistic precedents:

Enolate Formation

Reductive Amination

-

Conditions : NaBH₃CN, NH₄OAc.

-

Outcome : Conversion to tertiary amines via imine intermediates.

Stability and Side Reactions

-

Hydrolysis : Resistant to aqueous acid/base due to steric protection of the carbonyl.

-

Thermal Decomposition : Degrades above 200°C, forming cyclopentene and piperidine fragments.

科学的研究の応用

1-Cyclopentyl-2-(6-methylpiperidin-2-yl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 1-Cyclopentyl-2-(6-methylpiperidin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

類似化合物との比較

Similar Compounds

1-Cyclopentyl-2-(6-methylpiperidin-2-yl)ethanol: A similar compound with an alcohol functional group.

1-Cyclopentyl-2-(6-methylpiperidin-2-yl)ethanamine: A related compound with an amine functional group.

Uniqueness

1-Cyclopentyl-2-(6-methylpiperidin-2-yl)ethan-1-one is unique due to its specific structure, which imparts distinct chemical and biological properties.

生物活性

1-Cyclopentyl-2-(6-methylpiperidin-2-yl)ethan-1-one is a compound of interest in pharmacological research due to its potential biological activities. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action. This article reviews the available literature on the biological activity of this compound, including data tables, case studies, and detailed research findings.

1-Cyclopentyl-2-(6-methylpiperidin-2-yl)ethan-1-one has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 181.27 g/mol |

| CAS Number | 1603338-97-1 |

| Boiling Point | Not available |

Pharmacological Profile

Research indicates that 1-Cyclopentyl-2-(6-methylpiperidin-2-yl)ethan-1-one exhibits a range of biological activities, particularly in the central nervous system (CNS). It is structurally related to various piperidine derivatives known for their psychoactive properties. The following sections summarize key findings regarding its pharmacological effects.

CNS Activity

Anti-inflammatory Properties

Research on related compounds has revealed significant anti-inflammatory effects, particularly in models of arthritis and other inflammatory conditions. The ability to inhibit pro-inflammatory cytokines and enzymes suggests that 1-Cyclopentyl-2-(6-methylpiperidin-2-yl)ethan-1-one may also exhibit similar properties, warranting further investigation .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and therapeutic potential of compounds structurally related to 1-Cyclopentyl-2-(6-methylpiperidin-2-yl)ethan-1-one. These studies often assess cell viability in cancer cell lines, revealing promising results that indicate selective cytotoxicity towards tumor cells while sparing normal cells .

Case Study 1: Neuropharmacological Assessment

A study evaluated the neuropharmacological effects of a structurally similar compound in rodent models. The results indicated significant improvements in behavioral tests associated with anxiety and depression, suggesting that such compounds may offer therapeutic benefits for mood disorders .

Case Study 2: Anti-cancer Activity

In another investigation, a related compound was tested against glioma cells. The findings showed that it inhibited cell proliferation and induced apoptosis through multiple mechanisms, including activation of necroptosis pathways. This highlights the potential of piperidine derivatives as anti-cancer agents .

Q & A

Q. What are the common synthetic routes for preparing 1-Cyclopentyl-2-(6-methylpiperidin-2-yl)ethan-1-one?

Methodological Answer: The synthesis typically involves multi-step reactions:

Cyclopentyl Group Introduction : Alkylation or Friedel-Crafts acylation to attach the cyclopentyl moiety to a ketone backbone .

Piperidine Ring Formation : Reductive amination or cyclization of a precursor amine (e.g., 6-methylpiperidine) with appropriate carbonyl compounds .

Ketone Installation : Aldol condensation or nucleophilic acyl substitution to finalize the ethanone structure .

Key considerations include optimizing reaction conditions (e.g., temperature, catalyst) and protecting groups to prevent side reactions.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm structural integrity, with emphasis on cyclopentyl (δ 1.5–2.5 ppm) and piperidinyl (δ 2.7–3.5 ppm) proton environments .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHNO) .

- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the piperidine ring conformation .

Q. How should researchers handle stability and storage of this compound?

Methodological Answer:

- Storage Conditions : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent oxidation or photodegradation .

- Stability Tests : Monitor via HPLC or TLC over time; degradation products (e.g., ketone reduction byproducts) indicate instability .

Q. What methodologies are used to screen its biological activity?

Methodological Answer:

- In Vitro Assays :

- Cytotoxicity : MTT assay on human cell lines (e.g., HepG2) to assess therapeutic potential .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

Methodological Answer:

- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived ligands) during cyclopentyl ketone formation .

- Kinetic Resolution : Separate diastereomers via chiral column chromatography (e.g., Chiralpak® AD-H) .

- Computational Modeling : Predict steric hindrance using DFT calculations to guide reaction design .

Q. How should researchers address contradictory data in reaction yields or biological activity?

Methodological Answer:

- Cross-Validation : Replicate experiments under standardized conditions (e.g., fixed solvent, temperature) .

- Analytical Triangulation : Combine HPLC purity data, NMR integration, and biological triplicates to identify outliers .

- Batch Analysis : Compare multiple synthetic batches to isolate variables (e.g., impurity profiles) .

Q. What computational approaches predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., GPCRs) based on piperidine’s conformational flexibility .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- QSAR Modeling : Correlate substituent effects (e.g., methyl group position) with bioactivity using Random Forest algorithms .

Q. What challenges arise in purifying 1-Cyclopentyl-2-(6-methylpiperidin-2-yl)ethan-1-one, and how are they resolved?

Methodological Answer:

- Challenge : Co-elution of byproducts due to similar polarity.

- Solution :

- Two-Step Chromatography : Normal-phase silica gel followed by reverse-phase C18 .

- Derivatization : Convert to a crystalline derivative (e.g., oxime) for easier separation .

- Solvent Optimization : Adjust gradient elution (e.g., hexane/EtOAc to CHCl/MeOH) based on TLC mobility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。